Structural Differentiation: Dual Alkylation Pattern (2-Ethylimidazole + N-Ethylamino) Distinguishes Target Compound from Unsubstituted and Mono-Alkylated Analogs
The target compound possesses a unique dual-alkylation motif: a 2-ethyl substituent on the imidazole ring and an N²-ethylamino group on the butanamide chain . By contrast, the closest commercially available analog, 2-(ethylamino)-4-(1H-imidazol-1-yl)butanamide (CAS 1343393-70-3), lacks the 2-ethyl on the imidazole . In imbutamine-based SAR, 2-methyl substitution on the imidazole ring was shown to alter H₃R/H₄R selectivity by >10-fold relative to the unsubstituted parent [1]. Although direct comparative pharmacological data for the target compound are not publicly available, the presence of the 2-ethyl group is expected to confer distinct steric and electronic properties relative to the des-ethyl analog, consistent with established imidazole SAR [1].
| Evidence Dimension | Substitution pattern (2-ethyl on imidazole ring) |
|---|---|
| Target Compound Data | 2-Ethyl substituent present on imidazole ring |
| Comparator Or Baseline | 2-(Ethylamino)-4-(1H-imidazol-1-yl)butanamide (CAS 1343393-70-3): no alkyl substitution on imidazole ring |
| Quantified Difference | Presence vs. absence of 2-ethyl group; class-level SAR indicates selectivity shifts of >10-fold for H₃R/H₄R with 2-methyl substitution (imbutamine scaffold) [1] |
| Conditions | Comparative structural analysis; SAR reference: imbutamine H₃R/H₄R functional assays (recombinant human receptors, [³⁵S]GTPγS binding, steady-state GTPase activity) [1] |
Why This Matters
For receptor pharmacology studies, the 2-ethyl substituent is a critical determinant of imidazole orientation within the binding pocket and may drive subtype selectivity, making the target compound non-interchangeable with the des-ethyl analog.
- [1] Geyer, R. et al. (2014) Imbutamine analogs: H₃R/H₄R selectivity changes >10-fold with imidazole 2-methyl substitution. Archiv der Pharmazie, 347(2), 77-88. View Source
